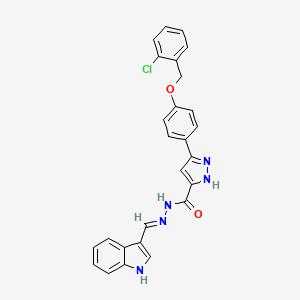

(E)-N'-((1H-indol-3-yl)methylene)-3-(4-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Description

This compound belongs to the pyrazole carbohydrazide class, characterized by a pyrazole core substituted with a hydrazide-linked indole moiety and a 4-((2-chlorobenzyl)oxy)phenyl group. The (E)-configuration of the imine bond is critical for its structural integrity, as confirmed by single-crystal X-ray analysis in analogous compounds . The molecular formula is C₂₇H₂₁ClN₅O₂, with a molecular weight of 490.94 g/mol. Key features include:

- Indole moiety: Contributes to π-π stacking and hydrogen-bonding interactions.

- 2-Chlorobenzyloxy group: Enhances lipophilicity and introduces steric/electronic effects.

- Hydrazide linkage: Stabilizes the planar conformation and enables intermolecular interactions.

Properties

IUPAC Name |

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN5O2/c27-22-7-3-1-5-18(22)16-34-20-11-9-17(10-12-20)24-13-25(31-30-24)26(33)32-29-15-19-14-28-23-8-4-2-6-21(19)23/h1-15,28H,16H2,(H,30,31)(H,32,33)/b29-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBNHYOSJHVLGR-WKULSOCRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CNC5=CC=CC=C54)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CNC5=CC=CC=C54)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-((1H-indol-3-yl)methylene)-3-(4-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in anticancer research. The structure incorporates an indole moiety, which is known for its diverse biological properties, and a pyrazole-carbohydrazide framework that contributes to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with pyrazole and carbohydrazide components. This synthetic route allows for the introduction of various substituents that can enhance biological activity. For instance, the incorporation of a 2-chlorobenzyl group has been shown to influence the compound's efficacy against cancer cells.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazole-carbohydrazide, including the compound , exhibit significant antitumor activity by inhibiting tubulin polymerization. A notable derivative, identified as A18 in a series of synthesized compounds, showed comparable efficacy to the established drug Colchicine while exhibiting lower cytotoxicity. This suggests a promising therapeutic index for further development in cancer treatment .

Key Findings:

- Cell Proliferation Inhibition: The compound showed notable antiproliferative effects on various cancer cell lines, including HepG2 and BGC823. In vitro studies indicated that certain derivatives could inhibit cell migration and induce mitotic catastrophe .

- Mechanism of Action: The mechanism appears to involve disruption of the microtubule dynamics essential for mitosis, leading to cell cycle arrest and apoptosis .

Cytotoxicity and Selectivity

The cytotoxic profiles of these compounds were evaluated using MTT assays across multiple human cancer cell lines. Some derivatives demonstrated greater potency than traditional chemotherapeutics like 5-fluorouracil. Flow cytometry analyses revealed that these compounds could effectively induce apoptosis in cancer cells, as evidenced by increased annexin V staining .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing biological activity:

- Indole Moiety: Contributes to the overall bioactivity by facilitating interactions with biological targets.

- Pyrazole Framework: Essential for the inhibition of tubulin polymerization.

- Substituents: Variations in substituents, such as halogens or alkoxy groups, can significantly affect potency and selectivity .

Data Summary

| Compound | Activity Type | IC50 (µM) | Cell Lines Tested |

|---|---|---|---|

| A18 | Antiproliferative | 0.15 | HepG2, BGC823 |

| A19 | Tubulin inhibitor | 0.20 | MCF-7 |

| A20 | Apoptosis inducer | 0.10 | BT474 |

Case Studies

Study 1: A series of indole-containing pyrazole-carbohydrazide derivatives were synthesized and tested for their ability to inhibit tubulin polymerization. The study reported that derivative A18 exhibited significant anticancer properties comparable to Colchicine while showing reduced toxicity .

Study 2: Another investigation focused on the cytotoxic effects against multiple human cancer cell lines, revealing that several compounds from this series induced apoptosis more effectively than standard treatments .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Aromatic Rings

a. Modifications to the Benzyloxy Group

- Compound : Replaces the 2-chlorobenzyloxy group with a 4-methylbenzyloxy substituent. The methyl group increases hydrophobicity but lacks the electron-withdrawing effect of chlorine. Molecular weight: 449.514 g/mol .

- Compound : Substitutes benzyloxy with a butoxyphenyl chain. The longer alkyl chain enhances lipophilicity but may reduce binding specificity due to steric bulk .

- Compound : Features a 2,4,5-trimethoxyphenyl group. Methoxy groups improve solubility but introduce competing electronic effects (electron-donating) .

b. Indole vs. Alternative Aromatic Systems

- Compound: Replaces indole with a 2-methylindole group.

- Compound: Substitutes indole with a 4-(dimethylamino)phenyl group. The dimethylamino group is strongly electron-donating, altering electronic distribution and HOMO-LUMO gaps .

- Compound : Uses a benzodioxol-5-yl group instead of indole. The fused ring system enhances rigidity and may improve metabolic stability .

Electronic and Steric Effects

- Chlorine vs.

- Methoxy vs. Hydroxy : Methoxy groups () enhance solubility but reduce hydrogen-bonding capacity compared to hydroxy groups () .

Spectroscopic and Computational Insights

- Single-crystal X-ray data : Confirms the (E)-configuration in hydrazone-linked compounds (e.g., ). The target compound likely adopts a similar planar conformation .

- DFT Studies : In , HOMO-LUMO gaps for a methoxy-substituted analog were calculated as 4.32 eV , suggesting moderate reactivity. The target compound’s chloro group may reduce this gap due to electron withdrawal .

- Molecular Docking : Pyrazole carbohydrazides with electron-withdrawing groups (e.g., nitro in ) show stronger binding to enzymatic targets, implying the chloro group in the target compound may enhance affinity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound can be synthesized via condensation reactions between pyrazole-5-carbohydrazide derivatives and substituted indole-3-carboxaldehydes. Key steps include:

- Refluxing equimolar quantities of precursors (e.g., pyrazole hydrazides and indole aldehydes) in ethanol or glacial acetic acid for 8–12 hours under anhydrous conditions .

- Using catalysts like triethylamine or sodium acetate to accelerate imine bond formation .

- Purification via recrystallization (ethanol/water mixtures) or column chromatography.

Q. Which spectroscopic and analytical techniques are critical for verifying the structural integrity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrazone linkage (E/Z isomerism) and aromatic substituent positions. For example, used ¹H NMR to detect imine proton signals at δ 8.2–8.5 ppm .

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3200–3300 cm⁻¹) bonds validate hydrazide formation .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the anticonvulsant potential of this compound?

- Experimental Design :

- Substituent Variation : Modify the 2-chlorobenzyloxy group (e.g., replace Cl with F or methyl groups) to assess electronic effects on bioactivity .

- Bioassays : Test derivatives in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models (see for protocols) .

- Computational SAR : Use molecular docking (e.g., AutoDock Vina) to predict interactions with GABA receptors or sodium channels .

Q. What strategies can resolve discrepancies between computational docking predictions and experimental bioactivity data?

- Methodology :

- Re-docking with Refined Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and include solvent effects (explicit water models) to improve accuracy .

- Experimental Validation : Perform competitive binding assays (e.g., fluorescence polarization) to quantify target affinity. highlights discrepancies resolved by correlating IC₅₀ values with docking scores .

Q. How can the hydrolytic stability of the hydrazide linkage be evaluated under physiological conditions?

- Approach :

- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC. used similar methods to assess stability in azetidine derivatives .

- Mass Spectrometry : Identify degradation products (e.g., free pyrazole-carboxylic acid or indole fragments) .

Q. What integrative approaches validate the electronic structure of this compound using DFT and experimental data?

- Workflow :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict bond lengths, angles, and frontier molecular orbitals (HOMO/LUMO) .

- Experimental Cross-Validation : Compare DFT-predicted IR/NMR spectra with empirical data. achieved <5% deviation between calculated and observed ¹³C NMR shifts .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of structurally analogous compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.